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Compound of Interest

Compound Name: 2-Cyclopropylpropan-2-ol

Cat. No.: B035064 Get Quote

For Immediate Release

In the landscape of pharmaceutical research and fine chemical synthesis, the precise

characterization of molecular isomers is paramount. This guide presents a detailed

spectroscopic comparison of 2-Cyclopropylpropan-2-ol and its structural isomers with the

same molecular formula (C₆H₁₂O): Cyclopentylmethanol, Cyclohexanol, and (Z)-Hex-4-en-1-ol.

Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, this report offers a clear framework for the differentiation and

identification of these compounds, providing researchers, scientists, and drug development

professionals with essential analytical insights.

Comparative Spectroscopic Data
The unique structural features of each isomer give rise to distinct spectroscopic fingerprints.

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
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Compound Proton Assignment
Chemical Shift
(ppm)

Multiplicity

2-Cyclopropylpropan-

2-ol
-CH₃ ~1.15 s

-OH Variable s

Cyclopropyl CH ~0.8-1.0 m

Cyclopropyl CH₂ ~0.2-0.5 m

Cyclopentylmethanol[

1]
-CH₂OH ~3.50 d

-OH Variable t

Cyclopentyl CH ~1.80 m

Cyclopentyl CH₂ ~1.2-1.7 m

Cyclohexanol[1] -CHOH ~3.60 m

-OH Variable s

Cyclohexyl CH₂ ~1.1-2.0 m

(Z)-Hex-4-en-1-ol[2] =CH- 5.3-5.5 m

-CH₂OH ~3.60 t

=CH-CH₂- ~2.10 m

-CH₂-CH₂OH ~1.60 m

-CH₃ ~1.00 t

-OH Variable t

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
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Compound Carbon Assignment Chemical Shift (ppm)

2-Cyclopropylpropan-2-ol C-OH (quaternary) ~70-75

-CH₃ ~25-30

Cyclopropyl CH ~15-20

Cyclopropyl CH₂ ~0-5

Cyclopentylmethanol[3] -CH₂OH ~68

Cyclopentyl CH ~45

Cyclopentyl CH₂ (α) ~30

Cyclopentyl CH₂ (β) ~25

Cyclohexanol -CHOH ~70

Cyclohexyl CH₂ (α) ~35

Cyclohexyl CH₂ (β) ~25

Cyclohexyl CH₂ (γ) ~26

(Z)-Hex-4-en-1-ol[4] =CH- ~125, ~130

-CH₂OH ~62

=CH-CH₂- ~29

-CH₂-CH₂OH ~30

-CH₃ ~14

Infrared (IR) Spectral Data
Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound O-H Stretch C-H Stretch C-O Stretch
Other Key
Bands

2-

Cyclopropylprop

an-2-ol

~3400 (broad)

~2970 (sp³),

~3080

(cyclopropyl)

~1150

Cyclopentylmeth

anol[5]
~3350 (broad) ~2950 (sp³) ~1030

Cyclohexanol[6]

[7]
~3350 (broad)

~2930, ~2850

(sp³)
~1070

(Z)-Hex-4-en-1-

ol[8]
~3330 (broad)

~2930 (sp³),

~3010 (sp²)
~1050

~1655 (C=C

stretch)

Mass Spectrometry (MS) Data
Table 4: Major Mass-to-Charge Ratio (m/z) Fragments

Compound Molecular Ion (M⁺) Base Peak (m/z)
Key Fragments
(m/z)

2-Cyclopropylpropan-

2-ol
100 (weak/absent) 43 85, 67, 57

Cyclopentylmethanol 100 (weak) 69 82, 57, 41

Cyclohexanol[9] 100 (weak) 57 82, 67, 44

(Z)-Hex-4-en-1-ol[4] 100 (weak) 67 82, 55, 41

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the alcohol in 0.6-0.8 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at

a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data

with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using the same instrument. A

proton-decoupled sequence is typically used to simplify the spectrum. A larger number of

scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative

number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.),

and coupling constants to elucidate the structure. For ¹³C NMR, identify the number of

unique carbon environments and their chemical shifts.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat

liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer. Record a background spectrum of the clean, empty salt plates, which is then

automatically subtracted from the sample spectrum. The spectrum is typically scanned over

a range of 4000 to 400 cm⁻¹.

Data Analysis: Analyze the resulting spectrum, which plots transmittance or absorbance

against wavenumber (cm⁻¹). Identify the characteristic absorption bands for the functional

groups present, such as the broad O-H stretch for the hydroxyl group and the C-O stretching

vibration.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample (in the microgram range) into

the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


like alcohols. The sample is vaporized in a high vacuum environment.

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV) in the ion source. This process ejects an electron from the molecule,

forming a positively charged molecular ion (M⁺).

Fragmentation: The high energy of the electron beam causes the molecular ion to fragment

into smaller, characteristic charged ions and neutral radicals. Common fragmentation

pathways for alcohols include alpha-cleavage and dehydration (loss of water).

Detection and Analysis: The positively charged fragments are accelerated and separated

based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative

ion abundance versus m/z. Analyze the molecular ion peak (if present) and the

fragmentation pattern to determine the molecular weight and deduce the structure of the

compound.

Visualization of Analytical Workflow
The logical flow from sample to structural elucidation using these spectroscopic techniques is

illustrated below.
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Spectroscopic Comparison Workflow
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Caption: Workflow for Spectroscopic Comparison of Isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyclopropylpropan-2-ol-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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